Hydrophobicity Tuning via Fluorination
The 5-fluoro substitution on 1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine increases its calculated logP to 2.56 (hydrochloride salt) [1], compared to a logP of 1.96 for the non-fluorinated analog 1-(benzofuran-2-yl)ethanamine (CAS 99059-83-3) [2]. This differential represents a physiologically meaningful shift in lipophilicity that can influence membrane permeability, tissue distribution, and off-target binding.
| Evidence Dimension | Calculated lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 2.56 (hydrochloride salt, CAS 1240526-38-8) [1] |
| Comparator Or Baseline | 1-(benzofuran-2-yl)ethanamine (CAS 99059-83-3): logP = 1.96 [2] |
| Quantified Difference | Δ logP = +0.60 (approximately 0.6 log unit increase, corresponding to ~4-fold higher partition coefficient) |
| Conditions | Computed logP values from supplier technical datasheets (consensus method) |
Why This Matters
For CNS-targeted programs, a logP in the 2–3 range is often considered optimal for blood-brain barrier penetration; the target compound's logP of 2.56 sits within this window while its non-fluorinated analog (logP 1.96) falls below it, making the fluoro analog the preferred choice when CNS exposure is required.
- [1] Chembase. 1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride (CAS 1240526-38-8): logP = 2.555. https://www.chembase.com (accessed 2026-05-04). View Source
- [2] Chembase. 1-(1-Benzofuran-2-yl)ethanamine (CAS 99059-83-3): logP = 1.963. https://www.chembase.com (accessed 2026-05-04). View Source
